1-(3-Amino-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula and a molecular weight of approximately 163.22 g/mol. It is classified as an aromatic ketone due to the presence of a ketone functional group attached to an aromatic ring that contains amino and methyl substituents. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.
This compound can be sourced from chemical suppliers and is often used in research settings. It is classified under the following categories:
1-(3-Amino-2,6-dimethylphenyl)ethanone can be synthesized through several methods, with one common approach involving the following steps:
The synthetic route may involve:
The molecular structure of 1-(3-Amino-2,6-dimethylphenyl)ethanone features:
CC1=C(C(=C(C=C1)C(=O)C)C)N
1-(3-Amino-2,6-dimethylphenyl)ethanone can participate in various chemical reactions:
Reactions involving this compound are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents for reactions include reducing agents like lithium aluminum hydride or sodium borohydride for reduction processes.
The mechanism of action for compounds like 1-(3-Amino-2,6-dimethylphenyl)ethanone often involves:
The compound exhibits high gastrointestinal absorption potential due to its structure, which influences its pharmacokinetic properties.
1-(3-Amino-2,6-dimethylphenyl)ethanone has various scientific applications:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8